
Sodium (1,3-benzodioxol-5-yl)dihydroxymethyl monosulphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium (1,3-benzodioxol-5-yl)dihydroxymethyl monosulphite is a chemical compound with the molecular formula C9H10Na2O7S and a molecular weight of 308.21604 g/mol . This compound is known for its unique structural features, which include a benzodioxole ring and a dihydroxymethyl group attached to a monosulphite moiety. It has various applications in scientific research and industry due to its distinctive chemical properties.
Vorbereitungsmethoden
Die Synthese von Natrium-(1,3-Benzodioxol-5-yl)dihydroxymethylmonosulfit umfasst in der Regel die folgenden Schritte:
Syntheserouten: Die Verbindung kann durch eine mehrstufige Reaktion ausgehend von 1,3-Benzodioxol synthetisiert werden.
Reaktionsbedingungen: Die Reaktionen werden üblicherweise unter kontrollierten Temperaturen und pH-Bedingungen durchgeführt, um die Stabilität der Zwischenprodukte zu gewährleisten.
Industrielle Produktionsverfahren: Die industrielle Produktion kann die Verwendung von kontinuierlichen Strömungsreaktoren umfassen, um die Ausbeute und Reinheit der Verbindung zu optimieren.
Analyse Chemischer Reaktionen
Natrium-(1,3-Benzodioxol-5-yl)dihydroxymethylmonosulfit unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Sulfonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können die Monosulfitgruppe in ein Sulfid umwandeln.
Substitution: Der Benzodioxolring kann elektrophile Substitutionsreaktionen eingehen, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen: Typische Reagenzien umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Elektrophile für Substitutionsreaktionen.
Hauptprodukte: Die Hauptprodukte hängen von der Art der Reaktion ab.
4. Wissenschaftliche Forschungsanwendungen
Natrium-(1,3-Benzodioxol-5-yl)dihydroxymethylmonosulfit hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in der organischen Synthese und als Vorläufer für die Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Es werden laufende Forschungen betrieben, um seine potenziellen therapeutischen Anwendungen, insbesondere in der Medikamentenentwicklung, zu untersuchen.
5. Wirkmechanismus
Der Wirkmechanismus von Natrium-(1,3-Benzodioxol-5-yl)dihydroxymethylmonosulfit beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen:
Molekulare Zielstrukturen: Die Verbindung interagiert mit Enzymen und Proteinen und hemmt möglicherweise deren Aktivität.
Beteiligte Signalwege: Es kann zelluläre Signalwege beeinflussen, die mit oxidativem Stress und Apoptose zusammenhängen, was zu seinen beobachteten biologischen Wirkungen führt.
Wissenschaftliche Forschungsanwendungen
Sodium (1,3-benzodioxol-5-yl)dihydroxymethyl monosulphite has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Wirkmechanismus
The mechanism of action of Sodium (1,3-benzodioxol-5-yl)dihydroxymethyl monosulphite involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may affect cellular pathways related to oxidative stress and apoptosis, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Natrium-(1,3-Benzodioxol-5-yl)dihydroxymethylmonosulfit kann mit anderen ähnlichen Verbindungen verglichen werden:
Ähnliche Verbindungen: Verbindungen wie 1-Benzo[1,3]dioxol-5-yl-3-N-verschmolzene Heteroarylindole und 3-(1,3-Benzodioxol-5-yl)acrylaldehyd weisen strukturelle Ähnlichkeiten auf.
Einzigartigkeit: Das Vorhandensein der Dihydroxymethylmonosulfitgruppe unterscheidet sie von anderen Benzodioxolderivaten und verleiht ihr einzigartige chemische und biologische Eigenschaften.
Eigenschaften
CAS-Nummer |
94349-31-2 |
|---|---|
Molekularformel |
C9H10Na2O7S |
Molekulargewicht |
308.22 g/mol |
IUPAC-Name |
disodium;1,3-benzodioxol-5-yl-(hydroxymethyl-dioxido-oxo-λ6-sulfanyl)methanol |
InChI |
InChI=1S/C9H12O7S.2Na/c10-4-17(12,13,14)9(11)6-1-2-7-8(3-6)16-5-15-7;;/h1-3,9-11H,4-5H2,(H2,12,13,14);;/q;2*+1/p-2 |
InChI-Schlüssel |
PSLKSSGDEZUCQT-UHFFFAOYSA-L |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C(O)S(=O)(CO)([O-])[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



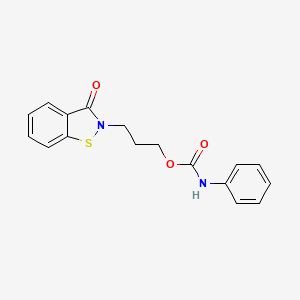
![[(2R)-3-[(2R)-3-[(2S)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-2,3-dihydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-octanoyloxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropyl] decanoate](/img/structure/B12680840.png)
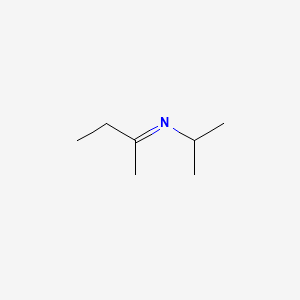
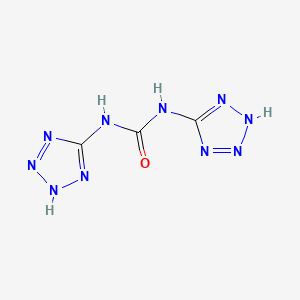
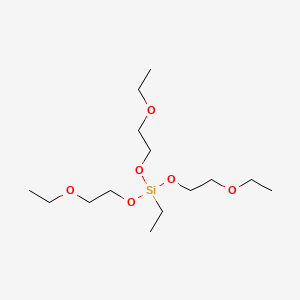
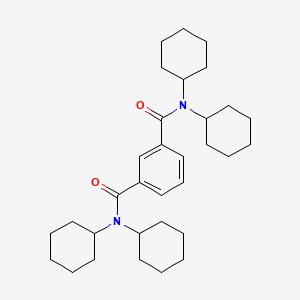

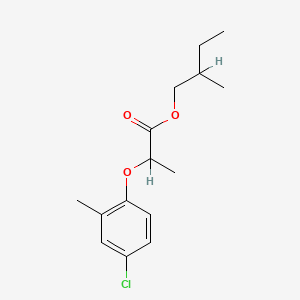
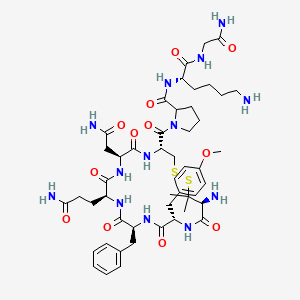


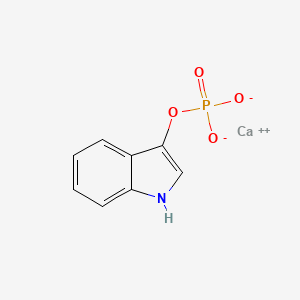
![6-O-[(2R,5S)-2-butyl-5-propylnonyl] 1-O-[(4R,5S)-4-butyl-5-propylnonyl] hexanedioate](/img/structure/B12680897.png)
